(R)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide
Overview
Description
®-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in asymmetric synthesis due to their ability to induce chirality in the resulting products. These compounds are valuable in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction. The specific steps might include:
- Preparation of the sulfinyl chloride from the corresponding sulfinic acid.
- Reaction of the sulfinyl chloride with ®-2-methylpropane-2-amine in the presence of a base such as triethylamine.
- Purification of the resulting sulfinamide by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonamides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ether solvents.
Substitution: Nucleophiles like alkyl halides, solvents like dichloromethane.
Major Products
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted sulfinamides.
Scientific Research Applications
Chemistry
In chemistry, ®-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of chiral centers in target molecules, which is crucial for the production of enantiomerically pure compounds.
Biology and Medicine
In biology and medicine, chiral sulfinamides are used in the synthesis of pharmaceuticals. They can be intermediates in the production of drugs that require specific chirality for their biological activity.
Industry
In the industrial sector, ®-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide can be used in the manufacture of agrochemicals, flavors, and fragrances, where chirality plays a significant role in the efficacy and sensory properties of the products.
Mechanism of Action
The mechanism by which ®-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide exerts its effects typically involves its role as a chiral auxiliary. It induces chirality in the target molecules through diastereoselective reactions. The molecular targets and pathways involved depend on the specific reactions and products being synthesized.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide
- N-(phenylmethylidene)propane-2-sulfinamide
- 2-methyl-N-(phenylmethylidene)propane-2-sulfinamide
Uniqueness
®-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is unique due to its specific chirality, which makes it valuable in asymmetric synthesis. The ®-configuration can lead to different stereochemical outcomes compared to its (S)-enantiomer or other similar compounds.
Properties
IUPAC Name |
(NE,R)-N-benzylidene-2-methylpropane-2-sulfinamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXSXPVKHWNOZ-BRADTZPFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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